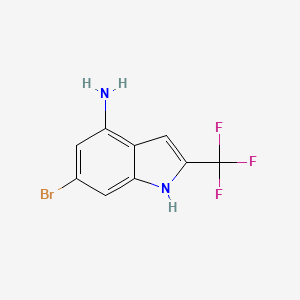

6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine

Description

6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine is a halogenated indole derivative featuring a bromo substituent at position 6, a trifluoromethyl group at position 2, and an amine group at position 3. Indoles are heterocyclic aromatic compounds with a bicyclic structure (benzene fused to a pyrrole ring), widely studied for their pharmacological and material science applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromo substituent can facilitate further functionalization via cross-coupling reactions. The amine group at position 4 introduces hydrogen-bonding capability, influencing solubility and intermolecular interactions .

Propriétés

IUPAC Name |

6-bromo-2-(trifluoromethyl)-1H-indol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3N2/c10-4-1-6(14)5-3-8(9(11,12)13)15-7(5)2-4/h1-3,15H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKLVVNWUNCZLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C=C(N2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-(trifluoromethyl)indole followed by amination. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Building Block for Pharmaceutical Synthesis

6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be modified to create derivatives with enhanced therapeutic profiles. For instance, research indicates that compounds derived from this indole structure exhibit significant activity against HIV integrase, making them potential candidates for antiviral therapies .

Case Study: HIV Integrase Inhibitors

A study demonstrated that the introduction of halogenated anilines at the C6 position of indole derivatives significantly improved their inhibitory effects against HIV-1 integrase. The synthesized compounds showed IC50 values ranging from 1.05 to 1.70 μM, indicating potent antiviral activity . This highlights the importance of this compound as a scaffold for developing new antiviral agents.

Biological Studies

Investigating Biological Pathways

Due to its structural similarity to natural indole derivatives, this compound is utilized in biological studies to explore various pathways and interactions within cells. Its lipophilic nature, enhanced by the trifluoromethyl group, allows it to penetrate cell membranes effectively, facilitating interaction with intracellular targets.

Application in Anticancer Research

The compound's derivatives have been evaluated for their anticancer properties. For example, a derivative was tested against multiple cancer cell lines and exhibited significant growth inhibition, demonstrating its potential as an anticancer agent . The structure–activity relationship studies revealed that modifications at specific positions of the indole core could lead to improved efficacy against cancer cells.

Material Science

Incorporation into Polymers

this compound can also be integrated into polymers and other materials to enhance their thermal stability and electronic characteristics. This application is particularly relevant in developing advanced materials for electronic devices and sensors.

Mécanisme D'action

The mechanism of action of 6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

The table below summarizes key structural differences between 6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine and related compounds:

*Molecular weight calculated based on formula.

Physicochemical and Functional Differences

- Electron-Withdrawing Effects : The trifluoromethyl group in the target compound significantly lowers electron density at position 2, compared to methyl or hydrogen in analogues like 6-Bromo-1-methyl-1H-indol-2-amine. This affects reactivity in electrophilic substitution reactions .

- Hydrogen Bonding : The amine group at position 4 in the target compound contrasts with indazole derivatives (e.g., 6-Bromo-4-fluoro-1H-indazol-3-amine), where the amine is at position 3. This positional difference alters hydrogen-bonding patterns and solubility .

- Heterocyclic Core : Indazoles (e.g., 3-Bromo-6-chloro-2H-indazol-4-amine) exhibit greater metabolic stability than indoles due to the additional nitrogen atom, making them more resistant to oxidative degradation .

- Synthetic Utility : Bromo substituents in all compounds enable Suzuki-Miyaura cross-coupling, but steric hindrance from trifluoromethyl or trifluoroethyl groups (e.g., in 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine) may slow reaction kinetics .

Activité Biologique

6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This indole derivative has been studied for various pharmacological effects, including antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and presenting relevant data in tables and case studies.

This compound belongs to the indole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The presence of the bromine and trifluoromethyl groups enhances its reactivity and biological activity.

Antiviral Activity

Research indicates that indole derivatives exhibit promising antiviral properties, particularly against HIV. For instance, studies have shown that modifications at the C6 position of indole derivatives can significantly enhance their inhibitory effects on HIV-1 integrase. In one study, compounds with halogenated anilines at the C6 position demonstrated IC50 values ranging from 1.05 to 1.70 μM, indicating strong antiviral activity compared to parent compounds .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Integrase inhibition |

| Indole derivative A | 0.13 | Strand transfer inhibition |

| Indole derivative B | 18.52 | Integrase inhibition |

Anticancer Activity

The anticancer potential of indole derivatives has been explored extensively. Studies suggest that compounds similar to this compound can induce apoptosis in various cancer cell lines. For example, certain indole derivatives have been reported to enhance caspase-3 activity significantly in breast cancer cells (MDA-MB-231), indicating their role as apoptosis-inducing agents .

| Cancer Cell Line | Compound | IC50 (μM) | Effect |

|---|---|---|---|

| MDA-MB-231 | This compound | TBD | Apoptosis induction |

| HepG2 | Indole derivative C | TBD | Cell growth inhibition |

Anti-inflammatory Activity

Indole derivatives are also noted for their anti-inflammatory properties. Research has shown that certain compounds can inhibit pro-inflammatory cytokines like TNF-α. The structure of these compounds plays a crucial role in their efficacy; for instance, the introduction of specific substituents can enhance their ability to modulate inflammatory responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. Modifications at various positions on the indole ring can lead to significant changes in activity:

- C6 Position : Halogen substitutions have been shown to improve integrase inhibition.

- C3 Position : Long-chain substitutions enhance hydrophobic interactions with target proteins.

- Trifluoromethyl Group : This group increases lipophilicity and may enhance membrane permeability.

Case Study 1: HIV Integrase Inhibition

A study evaluated several indole derivatives against HIV integrase, revealing that those with substitutions at the C6 position exhibited improved inhibitory effects compared to non-substituted analogs. The introduction of halogenated groups led to a marked decrease in IC50 values, demonstrating the importance of structural modifications in enhancing antiviral efficacy.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on MDA-MB-231 cells treated with this compound showed morphological changes indicative of apoptosis at concentrations as low as 1 μM. Further analysis revealed increased caspase activity, supporting its potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for preparing 6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine?

The synthesis typically involves multi-step reactions starting from substituted indole precursors. A common approach includes:

- Bromination : Introducing the bromo group at the 6-position via electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions.

- Trifluoromethylation : The trifluoromethyl group can be introduced at the 2-position using Ullmann-type coupling with copper catalysts or via direct trifluoromethylation reagents (e.g., Togni’s reagent).

- Amine functionalization : Reductive amination or protection/deprotection strategies (e.g., Boc protection) are used to stabilize the 4-amine group during synthesis.

Post-synthesis, purification via column chromatography or preparative HPLC is recommended to isolate high-purity product .

Q. How can the purity and identity of this compound be verified after synthesis?

- Analytical HPLC/MS : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% formic acid) to assess purity (>98%). Confirm molecular weight via ESI-MS.

- NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) verify structural integrity. Key signals include the indole NH (~11 ppm), aromatic protons, and CF₃ group splitting patterns.

- Elemental analysis : Validate empirical formula (C₉H₆BrF₃N₂) through combustion analysis .

Q. What solvent systems are optimal for solubility and storage?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane).

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation. Prepare stock solutions in DMSO (10 mM) for biological assays, avoiding repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure of this compound be analyzed?

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water). Use SHELXL for structure refinement .

- Graph set analysis : Apply Etter’s methodology to categorize hydrogen bonds (e.g., D, S motifs) and assess supramolecular interactions. The amine group at position 4 and indole NH are likely donors, forming chains or rings with acceptors like halogens or carbonyls .

Q. What strategies are effective for studying its binding affinity to biological targets (e.g., serotonin receptors)?

- Radioligand displacement assays : Use tritiated or fluorescent ligands (e.g., 5-HT₆ receptor ligands) in competitive binding assays. Calculate Ki values via the Cheng-Prusoff equation.

- Molecular docking : Model interactions using software like AutoDock Vina, focusing on the indole core’s π-π stacking and the CF₃ group’s hydrophobic interactions .

Q. How can this compound be incorporated into PROTACs for targeted protein degradation?

- Linker design : Attach the indole-4-amine to an E3 ligase ligand (e.g., thalidomide derivative) via a polyethylene glycol (PEG) or alkyl linker.

- Conjugation chemistry : Use amide coupling (EDC/NHS) or click chemistry (CuAAC) to connect the warhead (e.g., a kinase inhibitor) to the PROTAC scaffold. Validate degradation efficiency via Western blotting .

Q. What methods resolve contradictions in reported physical properties (e.g., melting points)?

Q. How can synthetic byproducts or regiochemical isomers be minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.